![molecular formula C19H15F2N5O2 B2909834 N-(4-fluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-83-7](/img/structure/B2909834.png)

N-(4-fluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

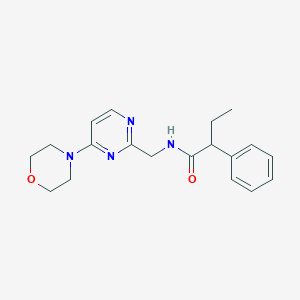

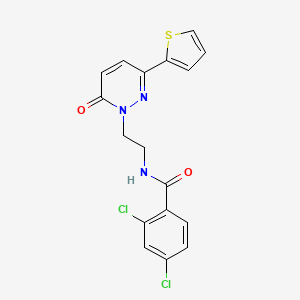

The compound contains several functional groups including a carboxamide group, two fluorobenzyl groups, and an imidazotriazine ring. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a tetrahydroimidazotriazine ring. This could potentially influence its stability and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of fluorine atoms could make the compound more lipophilic, which might influence its solubility in different solvents .作用機序

Target of Action

The primary target of this compound is the Poly (ADP-ribose) Polymerase (PARP) 1 and 2 enzymes . PARP enzymes play a crucial role in DNA repair and genomic stability. They are involved in several cellular processes, including modulation of chromatin structure, transcription, replication, recombination, and DNA repair .

Mode of Action

The compound inhibits the activity of PARP1 and PARP2 enzymes . It binds to these enzymes, preventing them from performing their function in DNA repair. This inhibition leads to an accumulation of DNA damage, which can result in cell death, particularly in cells that are deficient in certain DNA repair pathways .

Biochemical Pathways

The inhibition of PARP enzymes affects the DNA repair pathways, particularly the base excision repair (BER) pathway. Inhibition of PARP enzymes can also impact other DNA repair pathways, leading to genomic instability and cell death .

Pharmacokinetics

The compound is orally available, displaying favorable pharmacokinetic properties . It has been shown to have potent antitumor efficacy in preclinical models following oral administration . .

Result of Action

The compound’s action results in the inhibition of DNA repair, leading to an accumulation of DNA damage. This can trigger cell death, particularly in cancer cells that are deficient in certain DNA repair pathways . Therefore, it has potential as a therapeutic agent for the treatment of certain types of cancer .

将来の方向性

生化学分析

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent radical scavenger , indicating its potential role in neutralizing reactive oxygen species (ROS) that can cause cellular damage

Cellular Effects

8-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been shown to prevent neuronal cell death in cultured primary neurons . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its role as a potent radical scavenger suggests that it may exert its effects at the molecular level by neutralizing reactive oxygen species (ROS), which can cause damage to cellular components including proteins, lipids, and DNA .

特性

IUPAC Name |

8-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N5O2/c20-13-3-1-12(2-4-13)11-22-17(27)16-18(28)26-10-9-25(19(26)24-23-16)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUZBZKFPWQXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)

![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride](/img/structure/B2909757.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2909758.png)

![7-[[2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2909760.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)

![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)